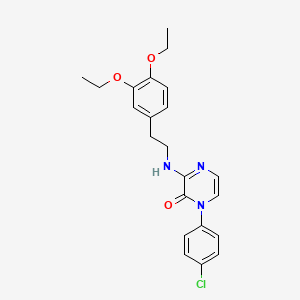

Methyl 3-methoxy-4-sulfamoylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “Methyl 3-methoxy-4-sulfamoylbenzoate” involves the condensation reaction of 3-hydroxy-4-aminobenzoic acid with methyl chloroformate, followed by the sulfonation with sulfamic acid. The compound is then purified using recrystallization techniques.Molecular Structure Analysis

The molecular formula for “Methyl 3-methoxy-4-sulfamoylbenzoate” is C9H11NO5S, with a molecular weight of 245.25 g/mol. The InChI code is 1S/C9H11NO5S/c1-14-7-5-6 (9 (11)15-2)3-4-8 (7)16 (10,12)13/h3-5H,1-2H3, (H2,10,12,13).Chemical Reactions Analysis

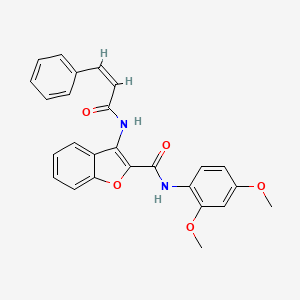

“Methyl 3-methoxy-4-sulfamoylbenzoate” is used in the synthesis of sulfonamides, which have broad-spectrum antibacterial activity. Studies suggest that it exhibits antitumor, anti-inflammatory, and antiviral activities.Physical And Chemical Properties Analysis

“Methyl 3-methoxy-4-sulfamoylbenzoate” has a melting point of 168-169°C and a boiling point of 428.7°C at 760 mmHg. It is soluble in most organic solvents like ethanol, methanol, and acetone but is insoluble in water.Wissenschaftliche Forschungsanwendungen

Enzymatic Interactions and Microbial Degradation

Methyl 3-methoxy-4-sulfamoylbenzoate, due to its structural features, interacts with various enzymes and is subject to microbial degradation. These interactions and degradation pathways are essential for understanding the compound's behavior in environmental and biological systems.

Enzyme System Interactions

Studies on Pseudomonas putida have shown that enzymes involved in the O-demethylation of para-substituted benzoic acid derivatives, such as 4-methoxybenzoate, have specific interactions with similar compounds. The enzyme system requires NADH and oxygen, indicating a potential for oxidative reactions involving Methyl 3-methoxy-4-sulfamoylbenzoate under similar conditions (Bernhardt et al., 1973).

Microbial Degradation

Certain microbial strains exhibit the ability to degrade sulfonamide antibiotics, which share a structural similarity to Methyl 3-methoxy-4-sulfamoylbenzoate, through pathways involving ipso-hydroxylation followed by fragmentation. This mechanism suggests that similar microbial processes could potentially influence the environmental fate of Methyl 3-methoxy-4-sulfamoylbenzoate (Ricken et al., 2013).

Antimicrobial and Antitumor Activities

Compounds structurally related to Methyl 3-methoxy-4-sulfamoylbenzoate, derived from natural sources such as marine algae, have been studied for their bioactive properties. These studies provide insights into the potential applications of Methyl 3-methoxy-4-sulfamoylbenzoate in biomedicine and pharmacology.

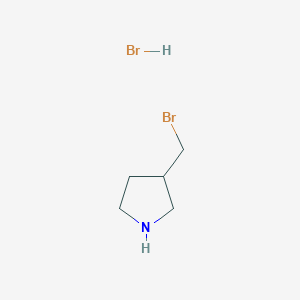

- Natural Product Derivatives: Research on bromophenol derivatives from the red alga Rhodomela confervoides, which includes compounds with methoxy and sulfamoyl functional groups, has revealed their potential in drug discovery due to their antimicrobial and antitumor activities. Although the specific activities of Methyl 3-methoxy-4-sulfamoylbenzoate were not reported, the structural similarities suggest possible bioactive properties (Zhao et al., 2004).

Wirkmechanismus

Mode of Action

Based on its structure, it can be inferred that it might undergo reactions at the benzylic position . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Compounds with similar structures have been known to participate in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Action Environment

The action, efficacy, and stability of Methyl 3-methoxy-4-sulfamoylbenzoate can be influenced by various environmental factors. These could include temperature, pH, presence of other compounds, and specific conditions of the biological system where the compound is active .

Safety and Hazards

“Methyl 3-methoxy-4-sulfamoylbenzoate” is classified as a GHS07 substance, indicating that it is a warning substance . It has hazard statements H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Eigenschaften

IUPAC Name |

methyl 3-methoxy-4-sulfamoylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c1-14-7-5-6(9(11)15-2)3-4-8(7)16(10,12)13/h3-5H,1-2H3,(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYHSAAODJHDRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-methoxy-4-sulfamoylbenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2989558.png)

![2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2989559.png)

![2-[3-(Dimethylamino)propylamino]-4-(3-nitroanilino)-4-oxobutanoic acid](/img/structure/B2989560.png)

![1-(2-Ethoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2989566.png)

![2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2989569.png)

![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2989570.png)

![(E)-4-(Dimethylamino)-N-[[1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]but-2-enamide](/img/structure/B2989572.png)

![Ethyl 3-(4-fluorophenyl)-5-(3-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2989576.png)